molecular formula C7H9NO3 B167346 Ethyl 2-methyloxazole-4-carboxylate CAS No. 10200-43-8

Ethyl 2-methyloxazole-4-carboxylate

Cat. No. B167346
CAS RN: 10200-43-8
M. Wt: 155.15 g/mol
InChI Key: JRPMRQTZCURBRG-UHFFFAOYSA-N
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Description

Ethyl 2-methyloxazole-4-carboxylate is a chemical compound with the molecular weight of 155.15 . It is a white to off-white solid at room temperature .


Physical And Chemical Properties Analysis

Ethyl 2-methyloxazole-4-carboxylate is a white to off-white solid at room temperature . It has a molecular weight of 155.15 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Enantioselective Synthesis

Ethyl 2-methyloxazole-4-carboxylate has been utilized in enantioselective synthesis. For instance, Magata et al. (2017) demonstrated the synthesis of a positional isomer in a macrocyclic azole peptide using this compound, which included a Pd-catalyzed amide coupling and bromination of an enamide with subsequent cyclization, producing high optical purity (Magata et al., 2017).

Antimicrobial Studies

In antimicrobial research, ethyl 2-methyloxazole-4-carboxylate derivatives have shown potential. Desai et al. (2019) modified this derivative, synthesizing new compounds and testing them for antimicrobial activities against various strains of bacteria and fungi. Their research included structural confirmations and 3D QSAR analysis to understand structure-activity relationships (Desai et al., 2019).

Synthesis of Functionalized Tetrahydropyridines

Zhu et al. (2003) used ethyl 2-methyl-2,3-butadienoate, a related compound, in a phosphine-catalyzed [4 + 2] annulation process to synthesize functionalized tetrahydropyridines, demonstrating the versatility of this class of compounds in organic synthesis (Zhu et al., 2003).

Crystal Structure Analysis

Kennedy et al. (2001) explored the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate, revealing insights into molecular interactions and structural properties, which is crucial for understanding the physical characteristics of these compounds (Kennedy et al., 2001).

Palladium-catalyzed Direct (Hetero)arylation

Verrier et al. (2008) described a method for (hetero)arylation of ethyl oxazole-4-carboxylate, showcasing the potential of these compounds in creating complex molecular structures such as natural products like balsoxin and texaline (Verrier et al., 2008).

Safety And Hazards

Ethyl 2-methyloxazole-4-carboxylate is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Specific hazard statements include H302, and precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

ethyl 2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPMRQTZCURBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439372
Record name ethyl 2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyloxazole-4-carboxylate

CAS RN

10200-43-8
Record name ethyl 2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of acetamide (4.0 g) in tetrahydrofuran (300 ml) was added sodium hydrogen carbonate (28.4 g), followed by addition of 80% ethyl bromopyruvate (21.5 g) at 0° C. The mixture was heated at 85° C. overnight, the temperature was returned to room temperature, the insolubles were filtered using Celite and the solvent was evaporated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (150 ml), and to the solution was added dropwise trifluoroacetic anhydride at 0° C. After concentrated under reduced pressure, to the mixture was added ethyl acetate, and the mixture was washed with saturated sodium hydrogen carbonate solution twice and further with saturated brine and dried with magnesium sulfate. The solvent was evaporated under reduced pressure, followed by distillation under reduced pressure to give ethyl 2-methyloxazole-4-carboxylate (4.67 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g (25 mmol) of potassium 2-ethoxycarbonyl-2-(1-ethoxy-ethylideneamino)-ethenolate were completely dissolved in 15 mL acetic acid at RT, and then the solution was heated to 110° C. overnight. After cooling down, 100 mL EtOAc were added and the solution is neutralized with saturated NaHCO3 solution. The organic phase was separated, dried over Na2SO4, filtered and evaporated. Column chromatography on silica gel (heptane/EtOAc 1:2) yielded 1.74 g (45%) of 2-methyl-oxazole-4-carboxylic acid ethyl ester as an yellow oil, MS: 156 (MH+).
Name
potassium 2-ethoxycarbonyl-2-(1-ethoxy-ethylideneamino)-ethenolate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methyloxazole-4-carboxylate
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Ethyl 2-methyloxazole-4-carboxylate

Citations

For This Compound
8
Citations
C Shin, Y Sato, H Sugiyama, K Nanjo… - Bulletin of the Chemical …, 1977 - journal.csj.jp
… The residual syrup was distilled under reduced pressure to give crystals of t-butyl 2,5-dimethyloxazole-4-carboxylate (2a) and t-butyl 5-ethyl-2-methyloxazole-4-carboxylate (2b) or a …
Number of citations: 24 www.journal.csj.jp
IJ Turchi - 2009 - books.google.com
A reference that describes all of the important syntheses and reactions of oxazoles and oxazolones published through the first quarter of l984. Emphasizes the use of oxazoles as …
Number of citations: 35 books.google.com
DL Boger, TT Curran - The Journal of Organic Chemistry, 1992 - ACS Publications
… Wittig reaction of (aformylethylidene)triphenylphosphorane6 with 5, derived from direct diisobutylaluminum hydride reduction of ethyl 2- methyloxazole-4-carboxylate,7 provided 6 with …
Number of citations: 74 pubs.acs.org
GR Delpierre, FW Eastwood, GE Gream… - Journal of the …, 1966 - pubs.rsc.org
Structure (XXIII) is suggested for ostreogrycin A, an antibiotic produced by the soil organism Streptomyces ostreogriseus. Acid hydrolysis of “perhydro A,” prepared by complete …
Number of citations: 44 pubs.rsc.org
JA Tornos - 1999 - core.ac.uk
The thesis describes synthetic studies towards the marine natural product phorboxazole A. This unprecedented compound was recently isolated from an Indian Ocean sponge and …
Number of citations: 4 core.ac.uk
TT Curran - 1991 - search.proquest.com
… Nakada and coworkerst8c have reported their approach to the C26-C17 segment of rhizoxin starting with ethyl 2-methyloxazole-4-carboxylate.19 Reduction of the ester using lithium …
Number of citations: 2 search.proquest.com
J Hong - 1997 - search.proquest.com
Rhizoxin (NSC-332598) and its homologs are a family of sixteen-membered macrolactones first isolated from the plant pathogenic fungus Rhizopus chinensis by Iwasaki and coworkers …
Number of citations: 0 search.proquest.com
Q Lin - 2018 - search.proquest.com
… This compound was made from the commercially available ethyl 2-methyloxazole-4carboxylate. Base hydrolysis revealed the carboxylic acid group, which was subsequently activated …
Number of citations: 2 search.proquest.com

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